molecular formula C26H17BrN4O4S B409745 2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILE

2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILE

Cat. No.: B409745
M. Wt: 561.4g/mol
InChI Key: MIFIRFWISAOJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILEenyl)-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILEenyl)-3,5-pyridinedicarbonitrile involves multiple steps. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with ethyl 2-oxo-2-(4-ethoxyphenyl)acetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyridine-3,5-dicarbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.

    Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILEenyl)-3,5-pyridinedicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-ethoxy-phenyl)-3,5-pyridinedicarbonitrile: Lacks the chromene and bromine moieties.

    6-Bromo-2-oxo-2H-chromene-3-carbaldehyde: Contains the chromene and bromine moieties but lacks the pyridine and nitrile groups.

Uniqueness

The uniqueness of 2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILEenyl)-3,5-pyridinedicarbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C26H17BrN4O4S

Molecular Weight

561.4g/mol

IUPAC Name

2-amino-6-[2-(6-bromo-2-oxochromen-3-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C26H17BrN4O4S/c1-2-34-17-6-3-14(4-7-17)23-19(11-28)24(30)31-25(20(23)12-29)36-13-21(32)18-10-15-9-16(27)5-8-22(15)35-26(18)33/h3-10H,2,13H2,1H3,(H2,30,31)

InChI Key

MIFIRFWISAOJPX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)N)C#N

Origin of Product

United States

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